molecular formula C11H11NO3 B2425825 [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol CAS No. 1894059-09-6

[5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol

Cat. No.: B2425825
CAS No.: 1894059-09-6
M. Wt: 205.213
InChI Key: BARAPEJTMZWJOG-UHFFFAOYSA-N
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Description

[5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol: is an organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound features a methanol group attached to the oxazole ring, which is further substituted with a 2-methoxyphenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methoxybenzoyl chloride with an amino alcohol, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted oxazoles depending on the reagent used.

Scientific Research Applications

Chemistry: In chemistry, [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research due to its ability to interact with biomolecules. It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Industry: Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.

Comparison with Similar Compounds

    [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]ethanol: Similar structure but with an ethanol group instead of methanol.

    [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]amine: Similar structure but with an amine group instead of methanol.

    [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]acetate: Similar structure but with an acetate group instead of methanol.

Uniqueness: The uniqueness of [5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol lies in its specific functional groups and their arrangement. The presence of the methanol group provides unique reactivity and interaction potential, distinguishing it from other similar compounds. This makes it particularly valuable in applications where these specific interactions are crucial.

Properties

IUPAC Name

[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-9-5-3-2-4-8(9)10-6-12-11(7-13)15-10/h2-6,13H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARAPEJTMZWJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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